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Compound of Interest

Compound Name: YM-58790

Cat. No.: B10800973

For Researchers, Scientists, and Drug Development
Professionals

These application notes provide a detailed guide for utilizing YM-58790, a potent and selective
inhibitor of store-operated Ca2* entry (SOCE), in flow cytometry-based assays to study
intracellular calcium dynamics. The protocols outlined below are intended for researchers in
immunology, cell signaling, and drug discovery who are investigating the role of Ca?* release-
activated Ca2* (CRAC) channels in various cellular processes.

Introduction

YM-58790 (also known as BTP2) is a powerful pharmacological tool for dissecting the role of
SOCE in cellular function. It selectively blocks CRAC channels, which are critical for mediating
the influx of extracellular calcium following the depletion of intracellular calcium stores in the
endoplasmic reticulum (ER).[1][2] This sustained calcium influx is essential for the activation
and function of various cell types, particularly immune cells like T lymphocytes.[3] Flow
cytometry, with the use of fluorescent calcium indicators, offers a high-throughput method to
analyze changes in intracellular calcium concentrations ([Ca2*]i) at the single-cell level.[4][5][6]

[7]

Mechanism of Action

Store-operated calcium entry is a crucial signaling pathway that links the depletion of ER
calcium stores to the influx of extracellular calcium.[8][9][10] This process is initiated by the
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activation of cell surface receptors, leading to the production of inositol 1,4,5-trisphosphate
(IPs), which binds to its receptors on the ER membrane, causing the release of stored Ca2+.[10]
[11] The decrease in ER luminal calcium is sensed by STIM1 (Stromal Interaction Molecule 1),
an ER-resident protein.[1][8] Upon sensing Ca?* depletion, STIM1 oligomerizes and
translocates to ER-plasma membrane junctions, where it directly interacts with and activates
Orail, the pore-forming subunit of the CRAC channel.[1][8] This activation leads to a sustained
influx of Ca2* into the cell, which is critical for downstream signaling events, including the
activation of transcription factors like NFAT (Nuclear Factor of Activated T-cells).[3] YM-58790
exerts its inhibitory effect by directly blocking the Orail channel pore, thereby preventing this
sustained Caz* influx.[1][2]

Signaling Pathway of Store-Operated Calcium Entry and
Inhibition by YM-58790
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Caption: YM-58790 inhibits store-operated calcium entry by blocking the Orail channel.

Quantitative Data

The inhibitory potency of YM-58790 has been characterized in various studies. The half-

maximal inhibitory concentration (ICso) is a key parameter for designing experiments.
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Cell
Parameter Value . Reference
System/Condition

Thapsigargin-induced
ICso0 100 nM ] [2]
Ca2* influx

ICso0 12.7 nM T-cell proliferation

Experimental Protocols

Protocol 1: Inhibition of Store-Operated Calcium Entry
using YM-58790

This protocol details the measurement of SOCE inhibition by YM-58790 in suspension cells
using a ratiometric calcium indicator dye like Indo-1 AM.

Materials:

Cells of interest (e.g., Jurkat T-cells, primary lymphocytes)
o Complete cell culture medium

e YM-58790 (prepare stock solution in DMSO)

e Indo-1 AM (prepare stock solution in DMSO)[5]

e Pluronic F-127 (optional, for aiding dye loading)

» Thapsigargin or lonomycin (for ER store depletion)

o Calcium-free buffer (e.g., HBSS without Caz*/Mg?*)

e Calcium-containing buffer (e.g., HBSS with 2 mM Caz?*)

o Flow cytometer capable of UV excitation and dual-emission detection (e.g., 405 nm and 510
nm for Indo-1)

Procedure:
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e Cell Preparation:
o Harvest cells and wash once with complete medium.
o Resuspend cells at a concentration of 1 x 107 cells/mL in complete medium.

e Dye Loading:

[e]

Add Indo-1 AM to the cell suspension to a final concentration of 1-5 pM.[4][5] Titration is
recommended to determine the optimal concentration for your cell type.

[e]

Incubate for 30-45 minutes at 37°C in the dark, with occasional gentle mixing.[5]

o

Wash the cells twice with warm, calcium-free buffer to remove excess dye.

[¢]

Resuspend the cells at 1-2 x 10° cells/mL in calcium-free buffer.

e |nhibitor Treatment:

[e]

Aliquot the Indo-1 loaded cells into different tubes.

o

To the test samples, add YM-58790 at the desired final concentrations (e.g., 10 nM, 100
nM, 1 pM).

o

Include a vehicle control (DMSO) and an untreated control.

[¢]

Incubate for 15-30 minutes at room temperature or 37°C.
o Flow Cytometry Acquisition:

o Equilibrate the flow cytometer with the appropriate settings for Indo-1 (UV excitation,
emission at ~405 nm for Ca2*-bound and ~510 nm for Caz*-free).[4][5]

o Begin acquiring a baseline reading for each sample for approximately 30-60 seconds in
calcium-free buffer.[6]

o Induce ER store depletion by adding thapsigargin (e.g., 1-2 uM) or a low dose of
ionomycin. Continue recording.
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o After observing the initial transient calcium release from the ER, add CaCl: to the buffer to
a final concentration of 1-2 mM to initiate store-operated calcium entry.

o Continue acquiring data for another 3-5 minutes to observe the sustained calcium influx.

o Data Analysis:
o Analyze the data as a ratio of the two emission wavelengths of Indo-1 over time.

o Compare the peak and sustained calcium levels in YM-58790-treated cells to the vehicle
control.

o Calculate the percentage of inhibition of SOCE at different concentrations of YM-58790.

Experimental Workflow Diagram
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Caption: Workflow for assessing YM-58790's effect on SOCE via flow cytometry.
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Expected Results

In control cells (vehicle-treated), the addition of thapsigargin in a calcium-free medium will
cause a transient increase in intracellular calcium due to release from the ER. The subsequent
addition of extracellular calcium will result in a large, sustained increase in intracellular calcium,
which is indicative of SOCE. In cells pre-treated with effective concentrations of YM-58790, the
initial ER release will be unaffected, but the sustained calcium influx upon the addition of
extracellular calcium will be significantly reduced or completely abolished, demonstrating the
inhibition of CRAC channels.

Troubleshooting

e Low Indo-1 Signal: Ensure proper dye loading. Optimize dye concentration and incubation
time. Check cell viability.

o High Background Fluorescence: Ensure cells are washed thoroughly after dye loading.

e No Calcium Flux: Confirm cell health and responsiveness using a positive control like
ionomycin.[5] Ensure the correct buffers (with and without calcium) are used at the
appropriate steps.

 Variability between Samples: Ensure consistent cell numbers and reagent concentrations
across all samples. Mix samples gently but thoroughly before acquisition.

By following these detailed protocols and understanding the mechanism of action of YM-58790,
researchers can effectively utilize this inhibitor as a tool to investigate the physiological and
pathological roles of store-operated calcium entry in their specific systems of interest.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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